molecular formula C8H9ClFNO B13312736 4-(1-Amino-2-fluoroethyl)-2-chlorophenol

4-(1-Amino-2-fluoroethyl)-2-chlorophenol

Cat. No.: B13312736
M. Wt: 189.61 g/mol
InChI Key: CYTXSNGVNPSOQE-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)-2-chlorophenol is a halogenated aromatic compound featuring a phenol backbone substituted with a chlorine atom at the ortho position (C2) and a 1-amino-2-fluoroethyl group at the para position (C4). Its molecular formula is C₈H₈ClFNO, with a molecular weight of approximately 203.6 g/mol. The fluorine atom in the ethylamine side chain introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. This compound is primarily explored in pharmaceutical research, particularly in the synthesis of triazine derivatives for cancer and inflammation therapies .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)-2-chlorophenol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(7(11)4-10)1-2-8(6)12/h1-3,7,12H,4,11H2

InChI Key

CYTXSNGVNPSOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Amino-2-fluoroethyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and fluoroethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Chlorophenol Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
4-(1-Amino-2-fluoroethyl)-2-chlorophenol C₈H₈ClFNO -Cl (C2), -CH₂CH(NH₂)F (C4) ~203.6 Anticancer/anti-inflammatory drug synthesis
2-Chlorophenol (2-CP) C₆H₅ClO -Cl (C2) 128.56 Industrial solvent, toxic environmental pollutant
2-Amino-4-chlorophenol C₆H₅ClNO -Cl (C4), -NH₂ (C2) 143.57 Dye intermediate, potential carcinogen
4-(1-Aminoethyl)-2-chlorophenol hydrochloride C₈H₁₁Cl₂NO -Cl (C2), -CH₂CH₂NH₂·HCl (C4) 228.54 Pharmaceutical intermediate (e.g., kinase inhibitors)
Florfenicol amine hydrochloride C₁₀H₁₄FNO₃S -SO₂CH₃ (C4), -CH(NH₂)CH₂F (side chain) 247.29 Veterinary antibiotic metabolite

Biological Activity

4-(1-Amino-2-fluoroethyl)-2-chlorophenol is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and case studies that highlight its effects on various biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9ClFNO
  • Molecular Weight : 201.62 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2-chlorophenol and 1-amino-2-fluoroethane.
  • Reagents : Common reagents include bases such as sodium hydroxide and solvents like ethanol.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research has shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Comparative Toxicity Studies

A comparative study evaluated the nephrotoxic potential of various aminophenols, including this compound. The study utilized isolated renal cortical cells (IRCC) from male Fischer 344 rats and measured cytotoxicity through lactate dehydrogenase (LDH) release.

CompoundNephrotoxic Potential (Rank)
4-Amino-2,6-dichlorophenol1
4-Amino-2-chlorophenol2
4-Aminophenol3
4-Amino-3-chlorophenol4

The results indicated that this compound has a moderate nephrotoxic effect compared to its analogs .

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB 468) demonstrated that derivatives of chlorophenols, including compounds similar to this compound, showed significant cytotoxic effects. The mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Research assessing the antimicrobial efficacy of various chlorinated phenols found that compounds like this compound exhibited activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent in pharmaceuticals .

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